2-(1-甲基-1H-吡唑-3-基)乙酸甲酯

描述

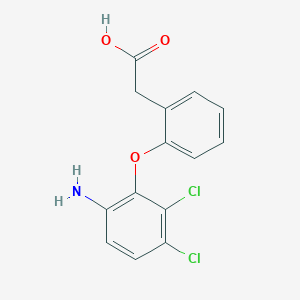

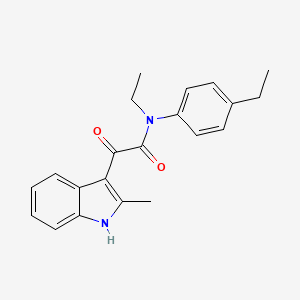

Methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate is a compound that contains a pyrazole core . Pyrazole is a five-membered heterocyclic compound that contains two nitrogen atoms and three carbon atoms . The compound is a derivative of pyrazole, which is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of pyrazole derivatives, including methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In one study, twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl were synthesized by intermediate derivatization methods (IDMs) .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various techniques such as X-ray diffraction . For instance, the compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .Chemical Reactions Analysis

Pyrazole-containing compounds, including methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate, are known for their ability to undergo various chemical reactions . They exhibit various biological activities, high selectivities, and low toxicities, making them useful in the development of new pesticides .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined using various techniques. For instance, the melting point, 1 HNMR, 13 CNMR, and HRMS of the synthesized compounds can be confirmed .科学研究应用

缓蚀

2-(1-甲基-1H-吡唑-3-基)乙酸甲酯衍生物,如 BT36 和 BT43,已显示出作为缓蚀剂的显着效果。这些化合物在盐酸溶液中对 C38 钢进行了测试,显示出超过 95% 的保护率。作用机制包括极化和电荷转移的阴极抑制,遵循朗缪尔吸附等温线。量子化学数据支持分子结构和抑制效率之间的相关性 (Missoum 等人,2013)。

有机合成

该化合物可用于有机合成过程中。一个例子是其在取代的 2-氨基-4-(1H-吡唑-4-基)-4H-色满的有效形成中的应用。这些化合物显示出有望作为治疗炎症性疾病和各种生物医学应用的小分子配体 (Elinson 等人,2014)。

杀菌活性

2-(1-甲基-1H-吡唑-3-基)乙酸甲酯衍生物已被合成用于潜在的杀菌剂应用。初步研究表明对植物病原真菌茄疫霉具有中等的杀菌活性 (Liu 等人,2014)。

抗菌剂

该化合物及其衍生物已被研究其抗菌性能。对特定衍生物的研究显示出对金黄色葡萄球菌和大肠杆菌等常见病原体的有希望的抗菌活性,可能为抗生素开发提供新的途径 (Asif 等人,2021)。

催化性能

2-(1-甲基-1H-吡唑-3-基)乙酸甲酯的某些衍生物已被合成并分析其催化性能。例如,发现这些化合物的铜 (II) 复合物是儿茶酚氧化为醌的有效催化剂,表明在工业催化中具有潜在应用 (Boussalah 等人,2009)。

作用机制

The mechanism of action of pyrazole derivatives is diverse and depends on the specific compound. For instance, some pyrazole-containing compounds, such as Fipronil, act as inhibitors of GABA–chloride ion channel, making them effective in controlling pests resistant to organophosphorus, organochlorine, and pyrethroid insecticides .

未来方向

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They have received attention for the development of new pesticides in recent years . Therefore, the study of pyrazole derivatives, including methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate, is expected to continue to be a hot topic in the field of heterocyclic chemistry .

属性

IUPAC Name |

methyl 2-(1-methylpyrazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9-4-3-6(8-9)5-7(10)11-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFRTTRBMQQKRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(1-methyl-1H-pyrazol-3-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide](/img/structure/B3290083.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3290087.png)

![4-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzenesulfonamide](/img/structure/B3290088.png)

![N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzenesulfonamide](/img/structure/B3290095.png)

![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-6-bromobenzo[d]thiazole](/img/structure/B3290128.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B3290157.png)

![Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B3290164.png)

![2-Phenethyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3290171.png)